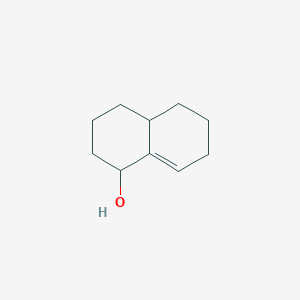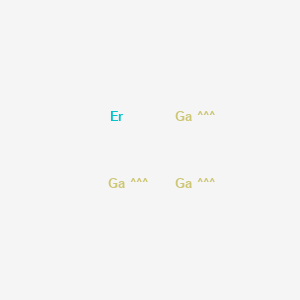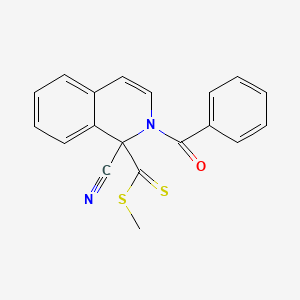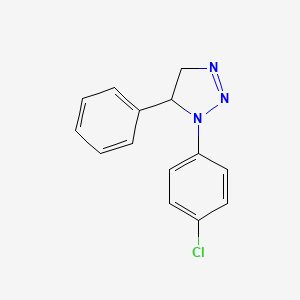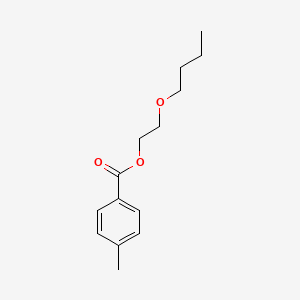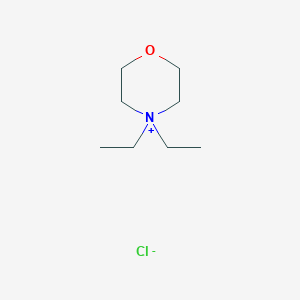![molecular formula C16H14Cl3NO2 B14729689 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene CAS No. 5330-46-1](/img/structure/B14729689.png)
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two chlorine atoms on the benzene ring, a nitro group, and a 4-chlorophenyl group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene typically involves multiple steps:
Nitration: The initial step involves the nitration of 1,2-dichlorobenzene to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Friedel-Crafts Alkylation: The nitrated product undergoes Friedel-Crafts alkylation with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-aminobutyl]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Lacks the 4-chlorophenyl and butyl groups.
4-Chlorophenyl-2-nitrobutane: Lacks the dichlorobenzene ring.
1,2-Dichloro-4-[1-(4-chlorophenyl)ethyl]benzene: Similar structure but with an ethyl group instead of a nitrobutyl group.
Uniqueness
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
5330-46-1 |
|---|---|
Molecular Formula |
C16H14Cl3NO2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,2-dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C16H14Cl3NO2/c1-2-15(20(21)22)16(10-3-6-12(17)7-4-10)11-5-8-13(18)14(19)9-11/h3-9,15-16H,2H2,1H3 |
InChI Key |
FYMLWUOEFLJYOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


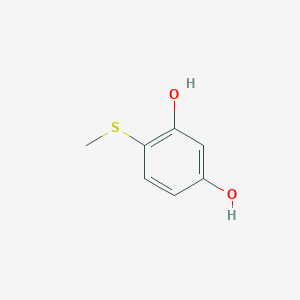

![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
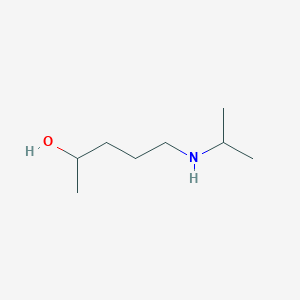
![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
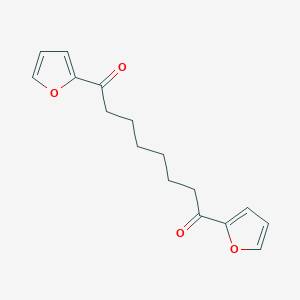
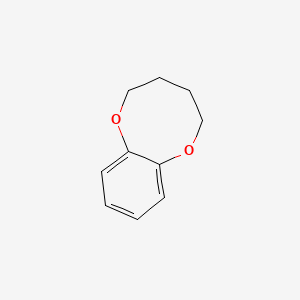
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
